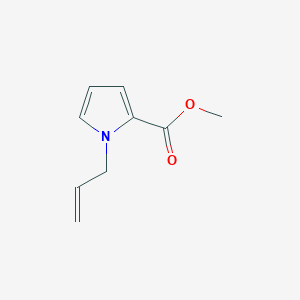
Methyl 1-allyl-1H-pyrrole-2-carboxylate
概要
説明
Methyl 1-allyl-1H-pyrrole-2-carboxylate, also known as MAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MAPC is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of Methyl 1-allyl-1H-pyrrole-2-carboxylate is not fully understood, but it has been suggested that it may act as a reactive oxygen species (ROS) scavenger and an antioxidant. Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
生化学的および生理学的効果
Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective effects. Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Methyl 1-allyl-1H-pyrrole-2-carboxylate has also been shown to protect cells from oxidative stress-induced apoptosis and to promote cell survival.
実験室実験の利点と制限
Methyl 1-allyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its potential applications in various fields of research. However, there are also some limitations to the use of Methyl 1-allyl-1H-pyrrole-2-carboxylate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
将来の方向性
There are several future directions for the research on Methyl 1-allyl-1H-pyrrole-2-carboxylate, including the development of new synthesis methods to improve the yield and purity of the final product, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action and physiological effects. Additionally, further studies are needed to evaluate the safety and toxicity of Methyl 1-allyl-1H-pyrrole-2-carboxylate, and to determine its potential for clinical use as a therapeutic agent.
Conclusion:
In conclusion, Methyl 1-allyl-1H-pyrrole-2-carboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Methyl 1-allyl-1H-pyrrole-2-carboxylate have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-allyl-1H-pyrrole-2-carboxylate and to develop new applications for this compound.
科学的研究の応用
Methyl 1-allyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In organic synthesis, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been used as a building block for the synthesis of various bioactive compounds. In materials science, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in the development of functional materials and sensors.
特性
CAS番号 |
183155-28-4 |
|---|---|
製品名 |
Methyl 1-allyl-1H-pyrrole-2-carboxylate |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
methyl 1-prop-2-enylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3-5,7H,1,6H2,2H3 |
InChIキー |
BZTCAVPQDSWVKO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CN1CC=C |
正規SMILES |
COC(=O)C1=CC=CN1CC=C |
同義語 |
1H-Pyrrole-2-carboxylicacid,1-(2-propenyl)-,methylester(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
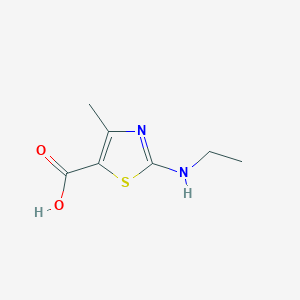
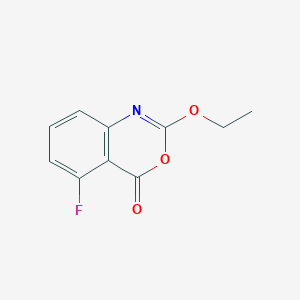
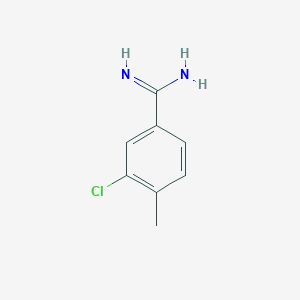
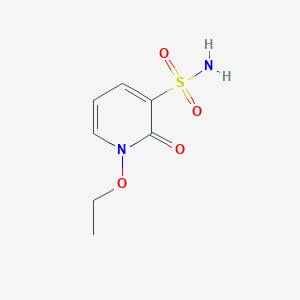
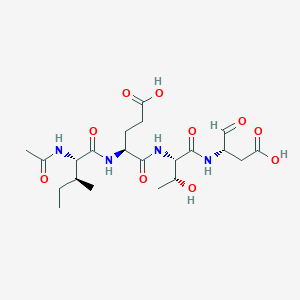

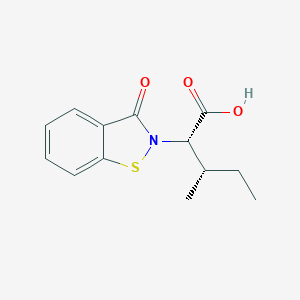

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
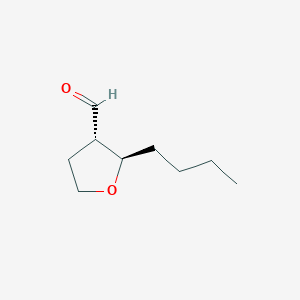
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)